2-(4-Fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide
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Overview
Description
The compound “2-(4-Fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide” is a complex organic molecule that contains a fluorophenyl group, a furanyl group, and an acetamide group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For instance, the fluorophenyl group might undergo reactions typical of aromatic compounds, while the acetamide group could participate in reactions involving the carbonyl group or the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, polarity, and the nature of its functional groups .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : The compound has been synthesized using different methods. One study describes a one-pot, three-component synthesis technique using 2-naphthol, aldehydes, and amides, highlighting its environmentally friendly nature and straightforward protocol (Raju, Maram, Anitha, & Sreenivasulu, 2022).
- Chemical Structure and Properties : The chemical structures of compounds related to 2-(4-Fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide have been explored. For example, a study on the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides used 1H NMR, IR, and mass spectra for structure confirmation (Sunder & Maleraju, 2013).
Pharmacological Aspects
- Anticonvulsant Activities : Research has shown that alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, closely related to the queried compound, have significant anticonvulsant properties. These derivatives, particularly the alpha-furan-2-yl analogs, have demonstrated excellent protection against seizures in mice models, comparing favorably with phenytoin (Kohn, Sawhney, Bardel, Robertson, & Leander, 1993).
Antimicrobial and Antifungal Properties
- Antimicrobial Activity : Several studies have synthesized and tested derivatives of this compound for antimicrobial activities. For instance, a study synthesized new heterocyclic compounds that exhibited significant antifungal activity against various fungi species, suggesting potential applications in antifungal therapeutics (Kaplancıklı et al., 2013).
Anticancer Properties
- Anticancer Applications : Research into 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives, which are structurally similar to the compound , has demonstrated significant anticancer activities. These derivatives were synthesized and tested for their efficacy against various cancer cell lines, revealing notable anticancer potential (Selvam, Karthick, Palanirajan, & Ali, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3/c1-15(19,13-3-2-8-20-13)10-17-14(18)9-11-4-6-12(16)7-5-11/h2-8,19H,9-10H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVRNGFEMJMJMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC=C(C=C1)F)(C2=CC=CO2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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